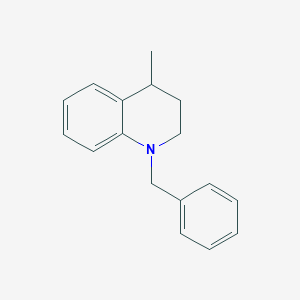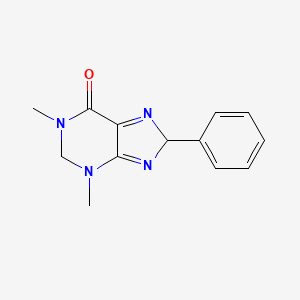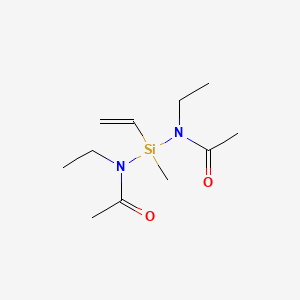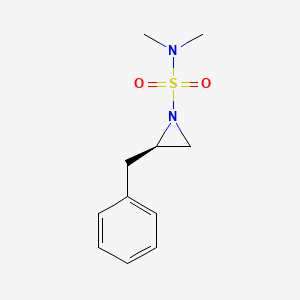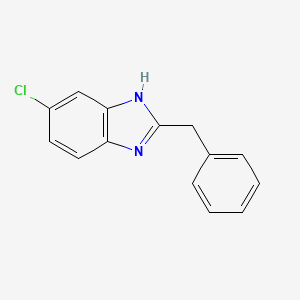
2-benzyl-5-chloro-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ベンジル-5-クロロ-1H-1,3-ベンゾジアゾールは、ベンゾイミダゾールファミリーに属する複素環式芳香族化合物です。ベンゾイミダゾールは、その幅広い生物活性で知られており、医薬品化学で広く使用されています。この化合物は、ベンゼン環とイミダゾール環が縮合した構造を持ち、2位にベンジル基、5位に塩素原子を有しています。
準備方法
合成経路と反応条件
2-ベンジル-5-クロロ-1H-1,3-ベンゾジアゾールの合成は、通常、o-フェニレンジアミンとベンジルクロリドを塩素化剤の存在下で環化させることにより行われます。反応条件には、エタノールやアセトニトリルなどの溶媒を使用し、塩酸や硫酸などの触媒を使用することがよくあります。反応は通常、環化プロセスを促進するために高温で行われます。
工業生産方法
工業的な設定では、2-ベンジル-5-クロロ-1H-1,3-ベンゾジアゾールの製造には、品質と収率を安定させるために連続フロー反応器が使用される場合があります。自動化システムの使用により、反応条件を正確に制御でき、副反応や不純物のリスクを最小限に抑えることができます。
化学反応の分析
反応の種類
2-ベンジル-5-クロロ-1H-1,3-ベンゾジアゾールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-オキシドを生成するように酸化することができます。
還元: 還元反応により、アミン誘導体が生成されます。
置換: 5位にある塩素原子は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、通常、アジ化ナトリウムやチオシアン酸カリウムなどの試薬が使用されます。
生成される主な生成物
酸化: N-オキシド
還元: アミン誘導体
置換: さまざまな置換ベンゾイミダゾール
科学研究における用途
2-ベンジル-5-クロロ-1H-1,3-ベンゾジアゾールは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 抗癌作用と、さまざまな疾患に対する潜在的な治療薬としての可能性が調査されています。
産業: 新素材の開発および化学反応における触媒として利用されています。
科学的研究の応用
2-benzyl-5-chloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
2-ベンジル-5-クロロ-1H-1,3-ベンゾジアゾールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合することにより、特定の酵素の活性を阻害し、基質へのアクセスを遮断することができます。この阻害により、必須の生物学的経路が阻害され、化合物の治療効果につながる可能性があります。
類似化合物との比較
類似化合物
- 2-クロロベンゾイミダゾール
- 5-クロロ-2-(4-クロロ-1H-1,2,3-トリアゾール-1-イル)安息香酸メチルエステル
- 1-ベンジル-2-クロロベンゾイミダゾール
独自性
2-ベンジル-5-クロロ-1H-1,3-ベンゾジアゾールは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与するため、ユニークです。2位にあるベンジル基と5位にある塩素原子の存在により、その反応性と薬理フォアとしてのパフォーマンスが向上します。
特性
分子式 |
C14H11ClN2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
2-benzyl-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
InChIキー |
GOXBDVDMFJVVNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


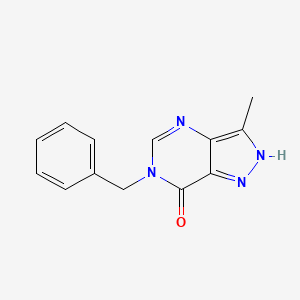
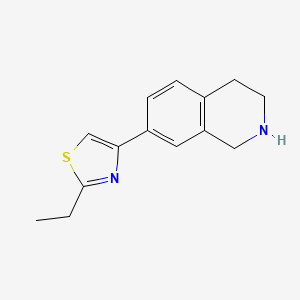
![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
